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Introduction

Rezvilutamide, also known as SHR3680, is a novel, orally active, second-generation non-
steroidal androgen receptor (AR) antagonist.[1] It has demonstrated potent anti-tumor activity
in the context of prostate cancer. Unlike first-generation antagonists, Rezvilutamide acts as a
full antagonist, which may offer advantages in castration-resistant prostate cancer (CRPC)
where AR overexpression can lead to agonist activity with older drugs.[2] Clinical studies have
established its safety and efficacy in patients with metastatic CRPC (mCRPC), positioning it as
a significant compound for both clinical use and further research into AR signaling and
resistance mechanisms.[3]

Mechanism of Action

Rezvilutamide exerts its therapeutic effect by competitively inhibiting the androgen receptor
signaling pathway at multiple key steps. As a potent antagonist, it binds to the ligand-binding
domain of the AR, directly competing with androgens like testosterone and dihydrotestosterone
(DHT).[1] This binding prevents the conformational changes required for receptor activation.
Consequently, Rezvilutamide inhibits the nuclear translocation of the AR, preventing it from
binding to androgen response elements (AREs) on DNA and halting the subsequent
transcription of AR target genes that drive prostate cancer cell proliferation and survival.[1]
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Caption: Mechanism of Action of Rezvilutamide in inhibiting the Androgen Receptor signaling
pathway.

Application Notes: Preclinical Research

While detailed quantitative data from the initial preclinical characterization of Rezvilutamide
(SHR3680) are not extensively published, reports from clinical studies consistently reference its
potent preclinical anti-tumor activity against CRPC, with efficacy comparable to other second-
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generation AR antagonists like enzalutamide. Preclinical studies in animal models also
indicated that Rezvilutamide has significantly lower penetration of the blood-brain barrier
compared to enzalutamide, which suggests a potentially lower risk of seizure-related side
effects. In vitro, Rezvilutamide has been shown to effectively inhibit AR nuclear translocation
and the expression of AR target genes, such as prostate-specific antigen (PSA).

Application Notes: Clinical Research in CRPC

Rezvilutamide has been evaluated in metastatic CRPC as both a monotherapy and in
combination with chemotherapy, showing promising efficacy and a manageable safety profile.

Table 1: Efficacy of Rezvilutamide Monotherapy in
MCRPC (Phase I/ll Study - NCT02691975)

This first-in-human study enrolled mCRPC patients not previously treated with novel AR-
targeted agents.
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Post-
. All Patients Chemotherapy-
Endpoint . Chemotherapy
(N=197) Naive (N=115)
(N=82)
PSA Response Rate
(=50% decline) at 68.0% 75.7% 57.3%
Week 12
Objective Response
Rate (Soft Tissue 34.4% (n=61) 43.2% 20.8%
Lesions)
Stabilized Bone
) 88.3% Not Reported Not Reported
Disease at Week 12
Median Time to PSA
) 36 weeks Not Reported Not Reported
Progression
Median Radiologic
Progression-Free 73 weeks 19.5 months 11.1 months

Survival (rPFS)

Data sourced from
ASCO abstract and
subsequent

publication.

Table 2: Efficacy of Rezvilutamide + Docetaxel in
MCRPC (Phase Il Study - NCT04603833)

This study evaluated Rezvilutamide in combination with docetaxel for chemo-naive mCRPC
patients who had progressed after abiraterone treatment.
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Endpoint

Rezvilutamide 160 mg +
Docetaxel (N=18)

Rezvilutamide 240 mg +
Docetaxel (N=18)

PSA Response Rate at Week

75.0% 60.0%
12
Time to PSA Progression
) 10.5 months 14.1 months
(Median)
Radiologic Progression-Free
13.8 months 8.5 months

Survival (rPFS) (Median)

Data sourced from ASCO

abstract.

Table 3: Key Grade =3 Treatment-Related Adverse
- TRAES) in CRPC Studi

Adverse Event

Phase I/l Monotherapy (All

Doses, N=197)

Phase Il Combination
(160/240 mg Doses, N=36)

Decreased Neutrophil Count

Not Reported

Most Common

Decreased White Blood Cell

Count 1.5% Most Common
Anemia Not Reported Most Common
Proteinuria 1.0% Not Reported
Hypertension 3.0% Not Reported
Hypokalemia 1.0% Not Reported

Data for the combination study
did not provide specific
percentages but listed the

most common events.

Experimental Protocols

© 2025 BenchChem. All rights reserved.

5/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Note: The following are generalized protocols for evaluating androgen receptor antagonists.
Researchers should optimize these methods for their specific experimental conditions and cell
lines when studying Rezvilutamide.

Protocol 1: In Vitro Cell Proliferation Assay (MTS-based)

This protocol measures the effect of Rezvilutamide on the viability and proliferation of CRPC
cell lines (e.g., LNCaP, C4-2, 22Rv1).

o Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000
cells/well in 100 pL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO:..

o Compound Preparation: Prepare a 2X serial dilution of Rezvilutamide in the appropriate cell
culture medium. A typical concentration range might be 0.01 nM to 10 pM. Include a vehicle
control (e.g., 0.1% DMSO).

e Treatment: Remove the medium from the cells and add 100 pL of the prepared
Rezvilutamide dilutions or vehicle control to the respective wells.

 Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO:.

o MTS Reagent Addition: Add 20 pL of MTS reagent (e.g., CellTiter 96® AQueous One
Solution) to each well.

 Final Incubation: Incubate for 1-4 hours at 37°C, 5% COa.
o Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

e Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized
values against the log of the Rezvilutamide concentration and use a non-linear regression
model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: AR Nuclear Translocation by
Immunofluorescence

This protocol visualizes the effect of Rezvilutamide on androgen-stimulated AR shuttling from
the cytoplasm to the nucleus.
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e Cell Culture: Plate CRPC cells (e.g., LNCaP) on glass coverslips in a 24-well plate. Grow
cells in a steroid-depleted medium (e.g., phenol red-free RPMI with 5% charcoal-stripped
fetal bovine serum) for 48-72 hours.

e Treatment:

o Pre-treat cells with the desired concentration of Rezvilutamide (e.g., 1 uM) or vehicle
control for 1-2 hours.

o Stimulate the cells with a synthetic androgen (e.g., 10 nM R1881) for 30-60 minutes.
Include controls: vehicle only, R1881 only, Rezvilutamide only.

¢ Fixation and Permeabilization:

o Wash cells twice with PBS.

o Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

o Wash three times with PBS.

o Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

e Immunostaining:

o Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

o Incubate with a primary antibody against AR (e.g., rabbit anti-AR) diluted in 1% BSA/PBS
overnight at 4°C.

o Wash three times with PBS.

o Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-
rabbit) for 1 hour at room temperature in the dark.

o Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

e Imaging and Analysis: Mount coverslips on slides and visualize using a fluorescence
microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity
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ratio to assess the degree of AR translocation.

Protocol 3: CRPC Xenograft Animal Model Study

This protocol outlines a typical workflow for assessing the in vivo efficacy of Rezvilutamide. All
animal procedures must be approved by an Institutional Animal Care and Use Committee
(IACUC).

o Cell Preparation: Harvest CRPC cells (e.g., VCaP, 22Rv1) and resuspend in a 1:1 mixture of
serum-free medium and Matrigel at a concentration of 10-20 million cells/mL.

o Tumor Implantation: Subcutaneously inject 100-200 pL of the cell suspension into the flank
of 6-8 week old male immunodeficient mice (e.g., NOD-SCID or NSG).

e Tumor Growth and Randomization: Monitor tumor growth using digital calipers (Volume = 0.5
x Length x Width2). Once tumors reach an average volume of 150-200 mm3, randomize mice
into treatment groups (e.g., Vehicle control, Rezvilutamide at various doses).

o Treatment Administration: Administer Rezvilutamide or vehicle control via the appropriate
route (e.g., oral gavage) at a defined schedule (e.g., once daily).

e Monitoring: Monitor tumor volumes and body weights 2-3 times per week. Observe animals
for any signs of toxicity.

o Endpoint: Continue treatment until tumors in the control group reach a predetermined
endpoint size (e.g., 1500-2000 mms3) or for a set duration.

o Data Analysis: Euthanize animals and excise tumors for weight measurement and
downstream analysis (e.g., histology, Western blot). Calculate Tumor Growth Inhibition (TGI)
as: TGl (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control
Group)] x 100.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Cell Culture
(e.g., 22Rv1 CRPC cells)

:

2. Cell Harvest & Preparation
(Resuspend in Matrigel)

:

3. Subcutaneous Implantation
(Immunodeficient Mice)

:

4. Tumor Growth Monitoring
(Calipers, Target Volume ~150 mm3)

:

5. Randomization
(Group into Vehicle & Treatment Arms)

:

6. Daily Dosing
(Oral Gavage of Rezvilutamide)

:

7. Bi-weekly Monitoring
(Tumor Volume & Body Weight)

:

8. Study Endpoint
(e.g., Day 28 or Max Tumor Volume)

9. Data Analysis
(Tumor Growth Inhibition, Biomarkers)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b8201621?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Caption: Experimental workflow for a castration-resistant prostate cancer (CRPC) xenograft
study.

Mechanisms of Resistance to Rezvilutamide

Resistance to second-generation AR antagonists like Rezvilutamide is a significant clinical
challenge. The mechanisms are complex and can be broadly categorized as AR-dependent or
AR-independent.

» AR-Dependent Mechanisms:

o AR Gene Mutations: Point mutations in the AR ligand-binding domain can alter drug
binding or convert antagonists into agonists.

o AR Amplification/Overexpression: Increased levels of the AR protein can sensitize cells to
low levels of residual androgens.

o AR Splice Variants (AR-Vs): Variants like AR-V7 lack the ligand-binding domain, making
them constitutively active and unresponsive to antagonists that target this region.

* AR-Independent Mechanisms:

o Bypass Signaling: Upregulation of alternative survival pathways (e.g., PISK/AKT/mTOR)
can allow cancer cells to proliferate despite AR blockade.

o Glucocorticoid Receptor (GR) Takeover: The GR can be upregulated and assume
transcriptional control of a subset of AR target genes.

o Lineage Plasticity: Prostate adenocarcinoma cells can transdifferentiate into other
phenotypes, such as neuroendocrine prostate cancer (NEPC), which do not rely on AR
signaling.

o DNA Damage Repair (DDR) Gene Mutations: A case has been reported of a patient
progressing on Rezvilutamide who developed an ATM gene mutation, suggesting a
potential role for DDR pathways in resistance.
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Caption: Overview of potential resistance mechanisms to Rezvilutamide in prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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